H-Gln-pNA

Glutaminyl cyclase Chromogenic substrate Fluorescence interference

H-Gln-pNA is the definitive chromogenic substrate for direct, continuous spectrophotometric assay of glutaminyl cyclase (QC), glutaminase, and GFAT1 activity. Unlike fluorogenic alternatives, its 405 nm absorbance readout eliminates fluorescence interference from compound libraries, enabling reliable inhibitor IC₅₀ determination. The unprotected N-terminal amine is essential for proper enzyme recognition—N-acetylated derivatives are not interchangeable. Validated for 96/384-well HTS formats with tolerance to ammonium ions (up to 50 mM) and KCl (up to 300 mM). Choose H-Gln-pNA for robust, scalable chromogenic assays.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
Cat. No. B12343074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gln-pNA
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(CCC(=O)N)N)[N+](=O)[O-]
InChIInChI=1S/C11H14N4O4/c12-9(5-6-10(13)16)11(17)14-7-1-3-8(4-2-7)15(18)19/h1-4,9H,5-6,12H2,(H2,13,16)(H,14,17)/t9-/m0/s1
InChIKeySKSRYSIARQUAOA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gln-pNA (L-Glutamine p-Nitroanilide): Chromogenic Substrate Procurement and Specification Guide


H-Gln-pNA (L-glutamine p-nitroanilide, CAS: 134580-25-9) is a chromogenic peptide substrate comprised of L-glutamine covalently linked to a p-nitroaniline (pNA) reporter moiety, with a molecular formula of C₁₁H₁₄N₄O₄ and a molecular weight of 266.25 g/mol . Upon enzymatic cleavage of the γ-glutamyl amide bond by target enzymes including glutaminase (EC 3.5.1.2), glutaminyl cyclase (QC, EC 2.3.2.5), and certain amidotransferases, p-nitroaniline is liberated and can be quantitatively monitored via absorbance at 405–410 nm [1]. This compound serves as a chromogenic alternative to natural L-glutamine for continuous spectrophotometric activity assays, inhibitor screening, and kinetic characterization in both academic and industrial settings [2].

Why H-Gln-pNA Cannot Be Replaced by Alternative p-Nitroanilide Substrates Without Compromised Assay Validity


H-Gln-pNA occupies a distinct substrate specificity niche that precludes simple substitution with structurally similar p-nitroanilide derivatives such as H-Glu-pNA (γ-glutamyl-p-nitroanilide, GPNA) or N-acetylated variants. H-Glu-pNA is predominantly cleaved by γ-glutamyltranspeptidase (GGT) rather than by classical glutaminases or amidotransferases, with fundamentally different active-site recognition requirements [1]. In glutaminyl cyclase assays, H-Gln-pNA provides a chromogenic readout directly comparable to fluorogenic alternatives (H-Gln-AMC, H-Gln-2NA), but its detection at 405 nm eliminates the fluorescence interference and quenching issues that complicate AMC-based assays in compound screening [2]. Additionally, the unprotected N-terminal amine of H-Gln-pNA is essential for recognition by QC and certain amidotransferases; N-acetylated derivatives such as N-acetyl-L-glutamine p-nitroanilide show substantially altered substrate profiles and are not interchangeable for these applications [3].

H-Gln-pNA Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Chromogenic vs. Fluorogenic H-Gln Substrates: Direct Detection Eliminates Fluorescence Interference in Glutaminyl Cyclase Assays

H-Gln-pNA (L-glutamine p-nitroanilide) was directly compared with two fluorogenic substrates—L-glutaminyl-2-naphthylamide (H-Gln-2NA) and L-glutaminyl-4-methylcoumarinylamide (H-Gln-AMC)—for glutaminyl cyclase (QC) activity measurement. All three substrates were converted to their respective pyroglutamic acid derivatives by purified papaya QC in a coupled assay with pyroglutamyl aminopeptidase [1]. The kinetic parameters (kcat/Km) for H-Gln-pNA fell within the same range as those previously reported for natural glutaminyl peptides including Gln-Gln, Gln-Ala, and Gln-tert-butyl ester, validating it as a structurally faithful chromogenic surrogate for N-terminal glutamine residues [1]. Critically, the chromogenic detection at 405 nm avoids fluorescence quenching by assay components such as ammonium ions (tolerated up to 50 mM) and high ionic strength (KCl up to 300 mM increased activity by approximately 20%), conditions that would compromise fluorogenic AMC-based readouts in compound library screening [1].

Glutaminyl cyclase Chromogenic substrate Fluorescence interference

H-Gln-pNA as GFAT1 Alternate Substrate: Fructose-6-Phosphate Allosteric Activation Quantified

H-Gln-pNA serves as an alternate substrate for human L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT1), the rate-limiting enzyme of the hexosamine biosynthetic pathway and a recognized therapeutic target in type 2 diabetes complications [1]. Using purified recombinant human GFAT1 expressed in Sf9 insect cells, the stimulation of H-Gln-pNA hydrolysis by the physiological substrate D-fructose-6-phosphate (Fru-6P) was quantified, yielding a Kd of 5 μM for Fru-6P binding [1]. For reference, the Michaelis constants for the natural substrates were determined as Km(Fru-6P) = 0.98 mM and Km(Gln) = 0.84 mM under identical assay conditions [1]. This demonstrates that H-Gln-pNA hydrolysis is allosterically coupled to Fru-6P binding at physiologically relevant concentrations, enabling a facile spectrophotometric assay that bypasses the need for coupled enzyme detection of glutamate or glucosamine-6-phosphate [1].

GFAT1 Amidotransferase Diabetes complications

Enzyme Selectivity: H-Gln-pNA Distinguishes Glutaminase Isoforms and Amidotransferase Glutaminase Domains

H-Gln-pNA demonstrates differential cleavage by distinct glutamine-hydrolyzing enzymes, providing a basis for selective assay design. In Pseudomonas nitroreducens glutaminase, γ-glutamyl p-nitroanilide exhibited 85% reactivity relative to the natural substrate L-glutamine (Km = 6.5 mM at pH 9) [1]. In contrast, E. coli glutaminase exhibits strict phosphate-dependent activation and a narrow pH optimum (pH 3.5–5.6), with kcat remaining constant below pH 5.3 but Km increasing sharply above pH 5.6, rendering the enzyme inactive near neutral pH [2]. This stark pH dependence contrasts sharply with mammalian phosphate-activated glutaminases and amidotransferase glutaminase domains such as that of CAD (carbamoyl phosphate synthetase–aspartate transcarbamoylase–dihydroorotase), which operate at physiological pH [3]. For CAD and related amidotransferases, H-Gln-pNA hydrolysis occurs via the N-terminal glutaminase domain with velocity increasing linearly with enzyme concentration when substrate is maintained at 200 μM [3].

Glutaminase Amidotransferase Substrate selectivity

Avoidance of Tris Buffer Interference: H-Gln-pNA Enables Accurate Glutaminase Activity Determination

Glutaminase activity assays using natural L-glutamine are notoriously susceptible to interference from Tris buffer and require careful selection of buffer systems . Additionally, phosphate-activated glutaminases exhibit assay interference with phosphoribosylpyrophosphate (PRPP) amidotransferase measurements, requiring heat inactivation at 50°C to eliminate glutaminase background while preserving amidotransferase activity [1]. H-Gln-pNA-based assays circumvent these complications by providing a direct chromogenic readout that does not rely on coupled glutamate dehydrogenase or ammonia detection systems, which are the primary sources of buffer and component interference in natural substrate assays [2]. The chromogenic nature of pNA detection at 405 nm permits assay design in a wider range of buffer conditions without the secondary enzyme coupling steps that introduce interference vulnerabilities [2].

Glutaminase assay Buffer interference Phosphate activation

H-Gln-pNA Validated Application Scenarios: Where Procurement Delivers Quantifiable Scientific Value


Glutaminyl Cyclase (QC) Inhibitor High-Throughput Screening

H-Gln-pNA is the chromogenic substrate of choice for continuous QC activity assays in 96- or 384-well microplate formats. The robust absorbance readout at 405 nm tolerates up to 50 mM ammonium ions and up to 300 mM KCl (with approximately 20% activity enhancement), making it compatible with crude enzyme preparations and compound libraries that would quench fluorogenic AMC signals [1]. This eliminates false-positive hits from fluorescent compounds and enables reliable inhibitor IC₅₀ determination without interference artifacts.

GFAT1 Activity Measurement for Diabetes Drug Discovery

H-Gln-pNA uniquely enables direct spectrophotometric measurement of the glutaminase activity of human GFAT1 with allosteric coupling to Fru-6P intact (Kd = 5 μM for Fru-6P stimulation). This bypasses the laborious coupled enzyme assays required when using natural glutamine [2]. For laboratories screening GFAT1 inhibitors as potential therapeutics for diabetic complications, H-Gln-pNA provides a validated, scalable chromogenic assay with established kinetic parameters.

Discrimination of Bacterial vs. Mammalian Glutaminase Activities in Mixed Samples

The distinct pH profiles of different glutamine-hydrolyzing enzymes—E. coli glutaminase (optimal pH 3.5–5.6) [3] versus mammalian amidotransferase glutaminase domains (optimal at physiological pH) [4]—enable selective assay design using H-Gln-pNA. By adjusting assay pH, researchers can selectively measure bacterial contamination-derived glutaminase activity or mammalian enzyme activity in the same sample matrix, a discriminatory capability not achievable with natural L-glutamine due to the need for coupled detection systems that themselves exhibit pH-dependent artifacts.

Coupled QC–Pyroglutamyl Aminopeptidase Assays for Protein Purification Monitoring

The continuous coupled assay system using H-Gln-pNA with pyroglutamyl aminopeptidase as the auxiliary enzyme enables real-time monitoring of QC activity during protein purification and enzymatic characterization [1]. This application is particularly valuable for biotechnology and industrial enzyme production settings where QC is a target for recombinant expression or where QC contamination must be monitored. The kinetic parameters of H-Gln-pNA with papaya QC have been validated to fall within the same range as physiological Gln-Xaa dipeptide substrates [1], confirming its relevance for QC quality control applications.

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